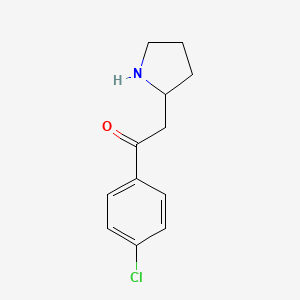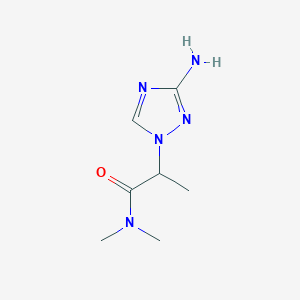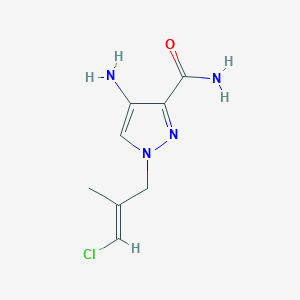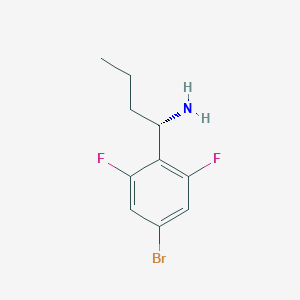
(S)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine is a chiral amine compound characterized by the presence of bromine and fluorine atoms on a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2,6-difluorobenzene and butan-1-amine.
Reaction Conditions: The reaction may involve halogenation, amination, and chiral resolution steps. Common reagents include halogenating agents, amine sources, and chiral catalysts.
Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution may produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of (S)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine involves its interaction with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(4-Bromo-2-fluorophenyl)butan-1-amine: Lacks one fluorine atom compared to the target compound.
(S)-1-(4-Chloro-2,6-difluorophenyl)butan-1-amine: Contains a chlorine atom instead of bromine.
(S)-1-(4-Bromo-2,6-difluorophenyl)pentan-1-amine: Has an additional carbon in the alkyl chain.
Uniqueness
(S)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of a chiral center. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C10H12BrF2N |
|---|---|
Peso molecular |
264.11 g/mol |
Nombre IUPAC |
(1S)-1-(4-bromo-2,6-difluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H12BrF2N/c1-2-3-9(14)10-7(12)4-6(11)5-8(10)13/h4-5,9H,2-3,14H2,1H3/t9-/m0/s1 |
Clave InChI |
GGXJTWVLRUNFGG-VIFPVBQESA-N |
SMILES isomérico |
CCC[C@@H](C1=C(C=C(C=C1F)Br)F)N |
SMILES canónico |
CCCC(C1=C(C=C(C=C1F)Br)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[Bis(phenylmethyl)amino]-1-butanol](/img/structure/B13059631.png)


![1-[4-(6-Chloro-2-pyridinyl)piperazino]-3-phenyl-2-propen-1-one](/img/structure/B13059659.png)

![3-[(2,2,5,5-Tetramethyloxolan-3-yl)oxy]azetidine](/img/structure/B13059672.png)
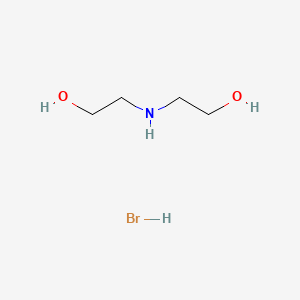

![(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diylbis(4-methylbenzenesulfonate)](/img/structure/B13059692.png)
![1-[(2-Bromocyclopentyl)oxy]-4-methylcyclohexane](/img/structure/B13059705.png)

